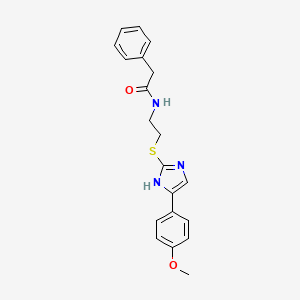![molecular formula C18H15ClN4O2 B3018465 1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171832-87-3](/img/structure/B3018465.png)
1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of triazole-dione, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of the compound of interest.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of reagents that can facilitate the formation of the triazole ring. In the first paper, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used as an oxidizing agent for the conversion of pyrazolines to pyrazoles . This suggests that similar reagents might be used in the synthesis of the compound of interest, with the potential for mild reaction conditions and moderate to good yields.
Molecular Structure Analysis
The second paper provides detailed structural information on a related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, which was characterized by various spectroscopic methods and X-ray diffraction . This implies that the compound of interest could also be characterized using similar techniques to determine its molecular structure, including IR, NMR, HRMS spectra, and potentially X-ray crystallography.
Chemical Reactions Analysis
The third paper discusses the chemical reactions of 1,3,5-triaza-2-phosphorinan-4,6-diones, which, while not the same, share some structural similarities with the compound of interest . The reactions include amination and oxidation, which could be relevant to understanding the chemical behavior of the compound of interest. The use of hydrogen peroxide-urea adduct for oxidation is particularly noteworthy as it might be applicable to the oxidation states within the compound of interest.
Physical and Chemical Properties Analysis
Although the papers do not directly address the physical and chemical properties of the specific compound, they do provide information on related compounds. For instance, the crystal structure and density of the compound in the second paper suggest that similar compounds could have comparable crystalline properties and densities. The spectroscopic data from the third paper could also be indicative of the types of chemical shifts and mass spectral data one might expect for the compound of interest.
Aplicaciones Científicas De Investigación
Oxidation and Heterocyclization Reactions
Compounds similar to the one specified have been utilized in oxidation and heterocyclization reactions. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions with moderate to good yields at room temperature (Zolfigol et al., 2006). This suggests potential applications in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds.
Antifungal and Anti-protozoal Activities
Research has demonstrated that compounds containing triazole and pyrrolo moieties exhibit biological activities, such as antifungal and anti-protozoal effects. A novel potential antifungal compound of the 1,2,4-triazole class showed promising solubility and partitioning behaviors in biologically relevant solvents, indicating its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020). Similarly, novel oxadiazolyl pyrrolo triazole diones have been synthesized and evaluated for their in vitro anti-protozoal and cytotoxic activities, highlighting the therapeutic potential of such structures (Dürüst et al., 2012).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10-7-11(2)9-14(8-10)22-17(24)15-16(18(22)25)23(21-20-15)13-5-3-12(19)4-6-13/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZNORZTYHKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)
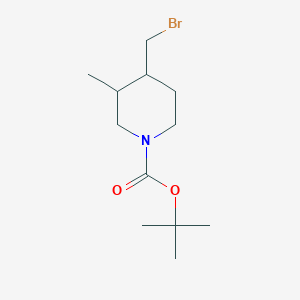
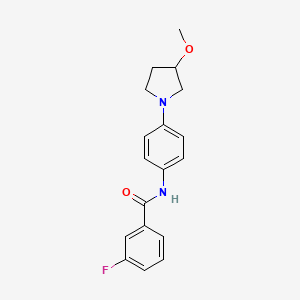
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)
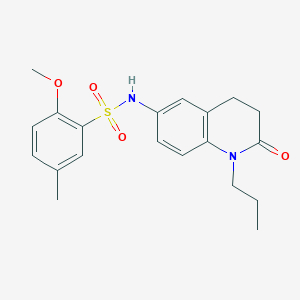
![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)
![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018399.png)
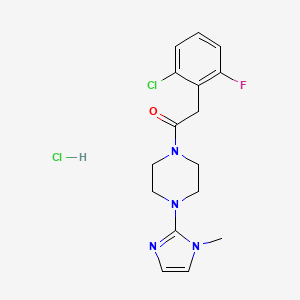
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
